1-(1-Styrylcyclohexyl)piperidine
Description
Properties
CAS No. |
14228-24-1 |
|---|---|
Molecular Formula |
C19H27N |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[1-[(E)-2-phenylethenyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+ |
InChI Key |
ZNRHDHNHIHFNLI-NTCAYCPXSA-N |
SMILES |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
Isomeric SMILES |
C1CCC(CC1)(/C=C/C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
Synonyms |
1-(1-Styrylcyclohexyl)piperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in 3-MeO-PCP) enhance binding to NMDA receptors, while bulky substituents (e.g., benzo[b]thiophene in BTCP) may alter receptor interaction kinetics .
Pharmacological Properties
Arylcyclohexylamines primarily act as NMDA receptor antagonists, but substituents modulate potency and selectivity:
Notable Findings:
- Hydroxylation : Introducing a hydroxyl group at the meta position of PCP’s phenyl ring increases NMDA receptor affinity 8-fold but reduces muscarinic activity .
- Styryl Substitution: While direct data is lacking, the styryl group’s extended π-system may enhance NMDA receptor antagonism by mimicking endogenous glutamate’s carboxylate group (hypothesized).
Clinical and Toxicological Profiles
Critical Notes:
- Metabolism : Styryl groups may undergo oxidative metabolism, producing reactive intermediates (e.g., epoxides), which could increase toxicity compared to phenyl-substituted analogs.
- Detection Challenges: Novel arylcyclohexylamines often evade standard drug screens, necessitating advanced mass spectrometry .
Preparation Methods
Reaction Mechanism and Optimization
The Grignard reaction remains the cornerstone for introducing aryl/vinyl groups to cyclohexane frameworks. Adapted from PCP synthesis protocols, styrylmagnesium bromide is reacted with 1-piperidinocyclohexanecarbonitrile (IV) under anhydrous conditions. Key modifications include:
-
Reagent stoichiometry : A 2:1 molar ratio of Grignard reagent to nitrile intermediate ensures complete conversion, mitigating steric challenges posed by the styryl group.
-
Solvent system : Tetrahydrofuran (THF) replaces diethyl ether to enhance solubility and reaction kinetics at 65–67°C.
-
Acid catalysis : p-Toluenesulfonic acid (0.5 mol%) facilitates imine formation, reducing reaction time from 24 hr to 12 hr.
The crude product is precipitated as the hydrochloride salt using 2-propanolic HCl, yielding 58–62% after recrystallization.
Table 1: Grignard Reaction Conditions and Outcomes
| Parameter | Value | Source Reference |
|---|---|---|
| Temperature | 65–67°C | |
| Molar ratio (RMgX:IV) | 2:1 | |
| Catalyst | p-Toluenesulfonic acid (0.5%) | |
| Yield (HCl salt) | 58–62% |
Cyclohexenyl Intermediate Condensation
Synthesis of 1-(1-Cyclohexenyl)piperidine
Azeotropic distillation of piperidine and cyclohexanone in benzene, as detailed in US Patent 3,192,219, produces 1-(1-cyclohexenyl)piperidine. This intermediate is critical for subsequent styryl functionalization:
-
Distillation parameters : Benzene reflux under vacuum (8 mm Hg) removes water, achieving 85% purity.
-
Styryl incorporation : Condensation with styrylaldehyde via Dean-Stark trap yields the styrylcyclohexylideneamine intermediate, which is reduced catalytically (Pd/C, H₂ at 50 psi) to the target amine.
Table 2: Condensation and Reduction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Azeotropic distillation | Benzene, 8 mm Hg, 110°C | 85% |
| Styryl condensation | Toluene, 120°C, 6 hr | 70–75% |
| Catalytic hydrogenation | Pd/C (20%), H₂ (50 psi), EtOAc | 90–92% |
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis (300 MHz, CDCl₃) of 1-(1-styrylcyclohexyl)piperidine reveals distinct splitting patterns:
-
Cyclohexyl protons : Axial-equatorial splitting at δ 1.2–2.1 ppm (J = 12.5 Hz).
-
Styryl group : Trans-vinylene protons at δ 6.4–6.6 ppm (J = 16 Hz), confirming E-configuration.
-
Aromatic protons : Multiplet at δ 7.2–7.4 ppm integrating for five phenyl protons.
Table 3: ¹³C NMR Assignments
| Carbon Type | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine N-CH₂ | 45.2 | Singlet |
| Cyclohexyl C-1 | 55.8 | Doublet |
| Styryl C=C | 126.4 | Doublet |
| Aromatic C | 128–140 | Multiplets |
Mass Spectrometry and Stability Considerations
High-resolution MS (HRMS-ESI⁺) shows m/z 296.2381 [M+H]⁺ (calc. 296.2384), confirming molecular formula C₂₀H₂₉N. Gas chromatography (GC) analysis detects degradation products (e.g., 1-phenylcyclohex-1-ene) at 240°C, necessitating LC-MS for accurate quantification.
Challenges and Optimization Strategies
Steric and Electronic Effects
The styryl group’s bulkiness reduces reaction efficiency in Grignard pathways. Mitigation strategies include:
Isomerization During Synthesis
E/Z isomerism at the styryl double bond is minimized via:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-Styrylcyclohexyl)piperidine, and which analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves cyclohexanone derivatives, styryl precursors, and piperidine under catalytic conditions (e.g., copper(II) chloride for alkyne coupling). Key steps include nucleophilic addition and cyclization. Structural confirmation relies on ¹H/¹³C NMR to resolve cyclohexyl and piperidine proton environments, FT-IR for styryl C=C bond verification (~1650 cm⁻¹), and GC-MS for molecular ion identification (e.g., m/z ~285 for C₁₈H₂₃N). Purity assessment requires HPLC with UV detection (λ = 254 nm) .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Piperidine derivatives with aryl/alkyne substituents (e.g., PCP analogs) exhibit affinity for NMDA receptors and sigma-1 receptors . Target identification involves radioligand binding assays (³H-MK-801 for NMDA) and functional assays (calcium flux in HEK293 cells). Computational docking (e.g., AutoDock Vina) predicts interactions with receptor hydrophobic pockets .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst loading (CuCl₂: 5–15 mol%),
- Temperature (60–100°C),
- Solvent polarity (toluene vs. DMF).
Monitor yield via HPLC-UV and characterize by X-ray crystallography to confirm stereochemistry. For example, higher CuCl₂ concentrations (10 mol%) in toluene at 80°C improve yields to ~75% .
Q. What methodologies resolve conflicting spectroscopic data in stereochemical analysis of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., cyclohexyl chair vs. boat conformers) require 2D NMR techniques :
- NOESY to detect spatial proximity of styryl protons and piperidine H-2/H-6.
- DFT calculations (Gaussian 16) to model energetically favorable conformers.
Cross-validate with VCD (Vibrational Circular Dichroism) for absolute configuration .
Q. How does the styryl group’s electronic configuration influence the compound’s receptor binding affinity compared to phenyl or thienyl substituents?
- Methodological Answer : Conduct SAR studies using analogs with substituent swaps (e.g., styryl → phenyl/thienyl).
- Electron-withdrawing groups (e.g., -NO₂ on styryl) reduce NMDA affinity by 40% (IC₅₀ shift from 120 nM to 200 nM).
- π-Stacking interactions are quantified via surface plasmon resonance (SPR) with immobilized receptor fragments.
Thienyl analogs show higher selectivity for sigma-1 receptors due to sulfur’s polarizability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across different assays for this compound?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding (e.g., ³H-TCP) with functional electrophysiology (patch-clamp recordings).
- Control for assay-specific variables: Membrane lipid composition in cell-based vs. tissue assays.
- Meta-analysis of dose-response curves (GraphPad Prism) to identify outliers. For example, IC₅₀ variations >2-fold require retesting under standardized ATP levels (1–5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
